1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid
Overview
Description
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . It’s also used for the protection of hydroxy groups and is stable under basic hydrolysis conditions and catalytic reduction conditions .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions commonly with trifluoroacetic acid . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Scientific Research Applications
Tert-Butoxycarbonylation Reagent
1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid, as part of the tert-butoxycarbonyl (Boc) group, serves as an effective tert-butoxycarbonylation reagent for acidic substrates. It is used for chemoselective reactions in synthesizing phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids under mild conditions without requiring a base. This reagent demonstrates high yield and specificity in these reactions (Saito, Ouchi, & Takahata, 2006).
Synthesis of Unnatural Amino Acids
Another application of this compound is in the synthesis of unnatural amino acids. It has been utilized for creating all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The synthesis procedure has been streamlined, significantly reducing the complexity of previously known methods. This development is crucial for the production of specific amino acid types used in various biochemical and pharmaceutical research applications (Bakonyi et al., 2013).
Removal of Protecting Groups
In peptide synthesis, the tert-butoxycarbonyl group is often used as a protective group for amino acids. Research has shown that using a mixture of trifluoroacetic acid with phenol and p-cresol can improve the selectivity in removing the tert-butoxycarbonyl group. This method also suppresses unwanted alkylation of amino acid side chains, making it more effective for partial deprotection in peptide synthesis (Bodanszky & Bodanszky, 2009).
Antibacterial Agents
Research into derivatives of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid, structurally related to 1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid, has shown potential antibacterial properties. These compounds were synthesized to test their effectiveness against various bacterial strains. The results revealed that most derivatives showed significant antibacterial activities, with some performing better than established antibiotics (Song et al., 2009).
Safety And Hazards
Future Directions
The use of Boc-protected amino acids in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The development of simple, effective, and environmentally compliant organic transformations are increasingly sought after as a means to drive sustainable processes .
properties
IUPAC Name |
4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(12,13)7(6-14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXVKTNKFKHQQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid | |
CAS RN |
1303974-65-3 | |
Record name | 1-[(tert-butoxy)carbonyl]-4,4-difluoropiperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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